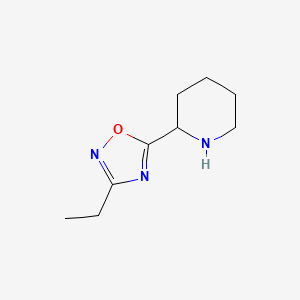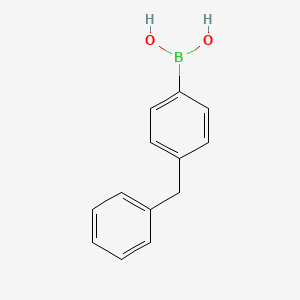
(4-Benzylphenyl)boronic acid
Übersicht
Beschreibung
“(4-Benzylphenyl)boronic acid” is a boronic acid derivative with the CAS Number: 56311-13-8 . It has a molecular weight of 212.06 . It is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of boronic acids, including “(4-Benzylphenyl)boronic acid”, often involves the use of Suzuki–Miyaura coupling reactions . An efficient α-deprotonation and functionalization of benzylboronates with a wide range of electrophiles offers high atomic efficiency and an alternative C-C bond disconnection for the synthesis of benzylboronates .Molecular Structure Analysis
The molecular formula of “(4-Benzylphenyl)boronic acid” is C13H13BO2 . The structure of boronic acids allows them to form five-membered boronate esters with diols .Chemical Reactions Analysis
Boronic acids, including “(4-Benzylphenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids are also used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(4-Benzylphenyl)boronic acid” is a solid substance .Wissenschaftliche Forschungsanwendungen
Sensing Applications
(4-Benzylphenyl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions. This property allows it to be used in both homogeneous assays and heterogeneous detection systems. The interaction with diols is particularly useful for the detection of sugars and other biomolecules, making it a valuable tool in diagnostic and monitoring devices .
Biological Labelling
The compound’s reactivity with diols also enables its use in biological labelling. It can be used to tag biomolecules with boronic acid groups, which can then be detected or purified using its affinity for diols. This application is significant in the study of glycoproteins and other glycoconjugates in biological systems .
Protein Manipulation and Modification
Researchers utilize (4-Benzylphenyl)boronic acid for protein manipulation and modification. By targeting the diol-containing side chains of certain amino acids, it can be used to modify the structure and function of proteins. This has implications for understanding protein behavior and for developing new therapeutic strategies .
Separation Technologies
In the field of separation sciences, (4-Benzylphenyl)boronic acid is employed as an affinity ligand for the separation of diol-containing compounds. This is particularly useful in the purification of nucleic acids and sugars from complex mixtures, which is essential for various analytical and preparative applications .
Development of Therapeutics
The interaction of boronic acids with biological molecules opens up possibilities for the development of therapeutics(4-Benzylphenyl)boronic acid can be used to design molecules that can interfere with biological pathways or inhibit enzymes that are crucial for the survival of pathogens, offering a pathway to new drugs .
Controlled Release Systems
In pharmaceutical research, (4-Benzylphenyl)boronic acid derivatives are being explored for their potential in controlled release systems. For instance, they can be incorporated into polymers that respond to the presence of sugars, such as glucose, to regulate the release of insulin for diabetic patients .
Wirkmechanismus
Target of Action
The primary target of (4-Benzylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(4-Benzylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (4-Benzylphenyl)boronic acid plays a crucial role, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of (4-Benzylphenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Benzylphenyl)boronic acid is influenced by environmental factors such as the concentration of the boronic acid and the presence of water . A low concentration of boronic acid can lead to a favourable partitioning between cross-coupling and oxidative homo-coupling . The presence of water can lead to hydrolysis of the boronic acid, which can impact the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(4-Benzylphenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid groups to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Relevant Papers Several papers have been published on the topic of boronic acids, including “(4-Benzylphenyl)boronic acid”. These papers cover a wide range of topics, from the synthesis and properties of boronic acids to their applications in various fields . The papers highlight the diverse range of uses and applications for boronic acids, from therapeutics to separation technologies .
Eigenschaften
IUPAC Name |
(4-benzylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9,15-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRLRBXBWDOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662949 | |
| Record name | (4-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylphenyl)boronic acid | |
CAS RN |
56311-13-8 | |
| Record name | (4-Benzylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



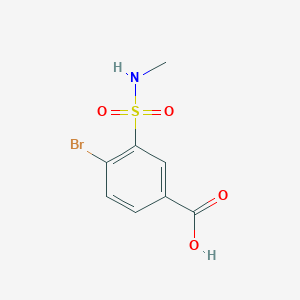
amine](/img/structure/B1520994.png)
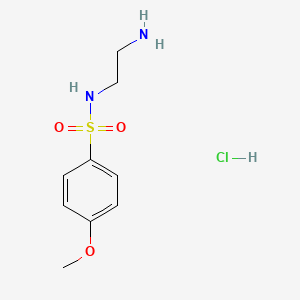

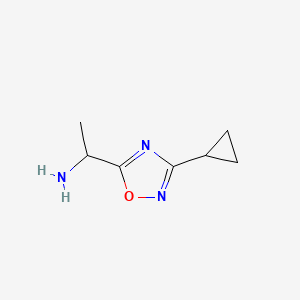
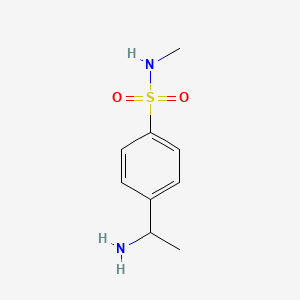
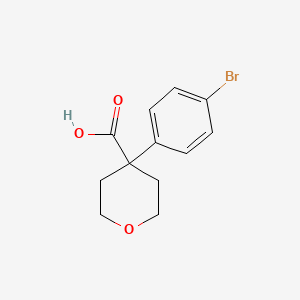
![Ethyl 1-[(2-aminophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B1521007.png)


amine](/img/structure/B1521011.png)


